An In-depth Technical Guide to 3-Bromo-2-butoxyphenylboronic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Bromo-2-butoxyphenylboronic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-butoxyphenylboronic acid, a specialized organoboron compound with significant potential in organic synthesis and medicinal chemistry. While direct literature on this exact molecule is sparse, this document extrapolates its core chemical properties, outlines a robust synthetic pathway, and explores its anticipated reactivity based on established principles of boronic acid chemistry and the behavior of analogous substituted arylboronic acids. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this and similar reagents in their work.
Introduction: The Versatility of Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These compounds are generally stable, relatively non-toxic, and exhibit a broad tolerance for various functional groups, making them invaluable building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3]
The specific substitution pattern of 3-Bromo-2-butoxyphenylboronic acid, featuring a bromine atom and a butoxy group on the phenyl ring, offers a unique combination of steric and electronic properties. The ortho-butoxy group can influence the reactivity of the boronic acid moiety and the adjacent bromine atom, potentially enabling selective and controlled transformations. The bromine atom itself serves as a versatile handle for further functionalization, allowing for sequential cross-coupling reactions.
Predicted Chemical and Physical Properties
Based on data from analogous compounds like 3-bromo-2-methoxyphenylboronic acid and general principles of physical organic chemistry, the following properties for 3-Bromo-2-butoxyphenylboronic acid can be predicted:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₄BBrO₃ | Based on the chemical structure. |
| Molecular Weight | 288.93 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for arylboronic acids. |
| Solubility | Soluble in organic solvents like THF, DMSO, and methanol. Limited solubility in water. | The butoxy group may slightly increase solubility in nonpolar solvents compared to methoxy analogs. |
| pKa | ~8.5 - 9.5 | The electron-withdrawing effect of the bromine is somewhat offset by the electron-donating butoxy group. The pKa of a boronic acid is typically around 9.[1] |
| Stability | Prone to dehydration to form the corresponding boroxine trimer, especially upon heating or under anhydrous conditions.[4] Stable as a solid under ambient, dry conditions. | A common characteristic of arylboronic acids. |
Synthesis of 3-Bromo-2-butoxyphenylboronic Acid: A Proposed Pathway
A plausible and efficient synthesis of 3-Bromo-2-butoxyphenylboronic acid can be achieved through a multi-step sequence starting from commercially available 2-bromo-6-nitrophenol. The general strategy involves protection of the phenolic hydroxyl, followed by ortho-lithiation and borylation.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 3-Bromo-2-butoxyphenylboronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-butoxy-3-nitrobenzene
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To a solution of 2-bromo-6-nitrophenol in acetone, add potassium carbonate (K₂CO₃) and 1-iodobutane.
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Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
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After completion, filter the solid and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography to yield 2-bromo-1-butoxy-3-nitrobenzene.
Step 2: Synthesis of 3-Bromo-2-butoxyaniline
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Dissolve 2-bromo-1-butoxy-3-nitrobenzene in ethanol.
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Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
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Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 3-bromo-2-butoxyaniline.
Step 3: Synthesis of 1,3-Dibromo-2-butoxybenzene
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Dissolve 3-bromo-2-butoxyaniline in an aqueous solution of hydrobromic acid (HBr).
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Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Add the cold diazonium salt solution to the CuBr solution and warm to room temperature.
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Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield 1,3-dibromo-2-butoxybenzene.
Step 4: Synthesis of 3-Bromo-2-butoxyphenylboronic Acid
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Dissolve 1,3-dibromo-2-butoxybenzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add n-butyllithium (n-BuLi) dropwise. The lithium-halogen exchange is expected to occur preferentially at the less sterically hindered bromine atom.
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Stir the mixture at -78 °C for 1-2 hours.
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Add trimethyl borate (B(OMe)₃) dropwise and allow the reaction to slowly warm to room temperature overnight.
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Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and stir for 1-2 hours to hydrolyze the borate ester.
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Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by recrystallization.
Reactivity and Applications in Organic Synthesis
The primary application of 3-Bromo-2-butoxyphenylboronic acid is anticipated to be in Suzuki-Miyaura cross-coupling reactions. The presence of two distinct reactive sites—the boronic acid and the bromine atom—allows for its use as a versatile building block in sequential, site-selective cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, the arylboronic acid couples with an organic halide in the presence of a palladium catalyst and a base.[5] The ortho-butoxy group in 3-Bromo-2-butoxyphenylboronic acid may exert a steric influence on the coupling reaction, which could be exploited for regioselective synthesis.[6]
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sequential Cross-Coupling Strategies
The differential reactivity of the boronic acid and the bromo group allows for a two-step functionalization of the aromatic ring. Typically, the Suzuki-Miyaura coupling of the boronic acid moiety is performed first, followed by a subsequent cross-coupling reaction at the bromine position (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination). This sequential approach provides a powerful tool for the synthesis of highly substituted, complex aromatic compounds.
Safety and Handling
Organoboron compounds, including 3-Bromo-2-butoxyphenylboronic acid, should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[8]
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Inhalation: Avoid inhaling dust. If dust is generated, use a NIOSH-approved respirator.[7]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from moisture and strong oxidizing agents.[7] Boronic acids can dehydrate to form boroxines, so storage in a desiccator is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Conclusion
3-Bromo-2-butoxyphenylboronic acid represents a valuable, albeit specialized, reagent for organic synthesis. Its unique substitution pattern allows for a range of strategic applications, particularly in the construction of complex biaryl and substituted aromatic systems through sequential cross-coupling reactions. While this guide provides a robust framework based on the established chemistry of analogous compounds, researchers are encouraged to perform small-scale optimization studies for any new application. The principles and protocols outlined herein offer a solid foundation for the successful utilization of this and similar arylboronic acids in innovative research and development endeavors.
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Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. [Link]
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Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. American Chemical Society. [Link]
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Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF. ResearchGate. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH. [Link]
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